molecular formula C7H7NS B6167281 2-ethynyl-4,5-dimethyl-1,3-thiazole CAS No. 2279122-45-9

2-ethynyl-4,5-dimethyl-1,3-thiazole

Número de catálogo: B6167281
Número CAS: 2279122-45-9
Peso molecular: 137.2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-ethynyl-4,5-dimethyl-1,3-thiazole is a useful research compound. Its molecular formula is C7H7NS and its molecular weight is 137.2. The purity is usually 95.
BenchChem offers high-quality 2-ethynyl-4,5-dimethyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethynyl-4,5-dimethyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2279122-45-9

Fórmula molecular

C7H7NS

Peso molecular

137.2

Pureza

95

Origen del producto

United States
Foundational & Exploratory

spectroscopic characterization of 2-ethynyl-4,5-dimethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Quality Assurance[1]

Introduction: The "Clickable" Thiazole Scaffold

In modern drug discovery, 2-ethynyl-4,5-dimethyl-1,3-thiazole represents a high-value "privileged scaffold."[1] The thiazole core is ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Ritonavir), serving as a bioisostere for pyridine or imidazole to modulate lipophilicity and metabolic stability.[1]

The specific inclusion of the 2-ethynyl moiety transforms this stable heterocycle into a versatile building block for:

  • Fragment-Based Drug Discovery (FBDD): Serving as a rigid linker.

  • Click Chemistry (CuAAC): Enabling rapid conjugation with azides to form 1,2,3-triazole libraries.[1]

  • Sonogashira Coupling: Facilitating carbon-carbon bond formation with aryl halides.[1]

This guide provides a rigorous spectroscopic characterization framework. Unlike standard datasheets, this document focuses on causality —explaining why signals appear where they do and how to use them to validate structural integrity and purity.[1]

Synthetic Context & Impurity Profile

To accurately interpret spectra, one must understand the genesis of the sample. This molecule is typically synthesized via a Sonogashira coupling of 2-bromo-4,5-dimethylthiazole with trimethylsilylacetylene (TMSA), followed by desilylation.[1]

Critical Impurities to Monitor:

  • 2-Bromo-4,5-dimethylthiazole (Starting Material): Hard to remove; lacks the alkyne proton signal.[1]

  • Homocoupling Dimers (Glaser coupling): Diynes formed by oxidative coupling of the alkyne.

  • Residual Copper/Palladium: Paramagnetic impurities that can broaden NMR signals.

Diagram 1: Analytical Workflow & Decision Tree

AnalyticalWorkflow Sample Crude Reaction Mixture TLC TLC Screening (Hex/EtOAc) Sample->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification PureSample Isolated Product (2-Ethynyl-4,5-dimethylthiazole) Purification->PureSample NMR_H 1H NMR (CDCl3) Check: Alkyne Proton (~3.5 ppm) PureSample->NMR_H NMR_C 13C NMR Check: sp Carbons (70-85 ppm) PureSample->NMR_C IR FT-IR / Raman Check: C≡C Stretch (~2110 cm⁻¹) PureSample->IR Decision Pass QC? NMR_H->Decision NMR_C->Decision IR->Decision Release Release for Library Synthesis Decision->Release Yes Repurify Repurify / Scavenge Metal Decision->Repurify No

Caption: Logical workflow for the isolation and validation of the target alkyne.

Multi-Modal Spectroscopic Characterization
A. Proton Nuclear Magnetic Resonance (

H NMR)

Solvent:


 (Neutralized with 

to prevent acid-catalyzed polymerization).[1][2] Frequency: 400 MHz or higher recommended.

The spectrum is deceptively simple but rich in information regarding steric environment and electronic effects.

PositionGroupShift (

, ppm)
MultiplicityIntegrationStructural Insight
C4-CH

Methyl2.32 - 2.38Singlet (s)3HDeshielded by the aromatic ring and adjacent Nitrogen.[1]
C5-CH

Methyl2.28 - 2.34Singlet (s)3HSlightly more shielded than C4-Me due to Sulfur proximity vs Nitrogen.[1]
C2-C≡C-H Alkyne3.40 - 3.60Singlet (s)1HDiagnostic Signal. Shift is concentration-dependent due to H-bonding.[1] Sharp singlet confirms deprotection.

Expert Insight (Long-Range Coupling): While often appearing as singlets, the two methyl groups may exhibit fine splitting (


 or 

coupling) or broadening.[1] The alkyne proton is acidic; if the peak is broad or missing, check for deuterium exchange with the solvent (if

is used) or presence of paramagnetic impurities.
B. Carbon-13 NMR (

C NMR)

The carbon spectrum provides definitive proof of the thiazole skeleton and the triple bond.

Carbon TypeShift (

, ppm)
Assignment Logic
Thiazole C2 ~145.0 - 150.0Quaternary.[1][3] Downfield due to N and S attachment + alkyne conjugation.
Thiazole C4 ~148.0 - 152.0Quaternary.[1][3] Deshielded by Nitrogen.
Thiazole C5 ~125.0 - 130.0Quaternary.[1] More shielded (Sulfur effect).[1]
Alkyne (Internal) ~80.0 - 84.0Quaternary (C2-C ≡C-H).[1]
Alkyne (Terminal) ~74.0 - 78.0Methine (C2-C≡C -H).[1] Confirmed by DEPT-135 (positive phase).[1]
Methyls 11.0 - 15.0High field aliphatic carbons.[1]
C. Vibrational Spectroscopy (FT-IR & Raman)

The alkyne handle provides a unique vibrational signature that is "silent" in many biological backgrounds, making it ideal for bio-orthogonal validation.[1]

  • 
     Stretch:  ~3200–3300 cm
    
    
    
    .[1] Strong, sharp band.[1] Absence indicates failure of deprotection.
  • 
     Stretch:  ~2100–2150 cm
    
    
    
    .[1] Weak in IR (due to low dipole change) but Strong in Raman .
  • Thiazole Ring Modes: ~1500–1600 cm

    
     (C=N stretch).[1]
    
D. Mass Spectrometry (MS)[1][3]
  • Technique: ESI+ or EI.

  • Formula:

    
    
    
  • Molecular Weight: 137.20 g/mol

  • Key Feature (The Sulfur Flag): Look for the M+2 peak at m/z 139. Sulfur-34 has a natural abundance of ~4.2%. An M+2 peak intensity of ~4-5% relative to the molecular ion confirms the presence of one Sulfur atom.

Experimental Protocols
Protocol 1: NMR Sample Preparation (Self-Validating)

Objective: Obtain a spectrum free from acid-induced degradation.[1]

  • Selection: Select a high-quality NMR tube (Wilmad 507-PP or equivalent).[1]

  • Solvent Prep: Pass

    
     through a small plug of basic alumina or add a single granule of anhydrous 
    
    
    
    to the solvent bottle 24 hours prior. Reason: Terminal alkynes are sensitive to trace acids found in aged chloroform.
  • Dissolution: Dissolve 5–10 mg of the thiazole in 0.6 mL of treated solvent.

  • Acquisition: Run 16 scans for

    
    H. For 
    
    
    
    C, a relaxation delay (
    
    
    ) of 2–3 seconds is recommended to allow quaternary alkyne carbons to relax.
Protocol 2: GC-MS Purity Check

Objective: Quantify volatile impurities (solvents, starting bromide).[1]

  • Column: DB-5ms or equivalent non-polar capillary column.[1]

  • Method:

    • Injector: 250°C, Split 20:1.[1]

    • Oven: Hold 50°C (2 min)

      
       Ramp 20°C/min 
      
      
      
      250°C (Hold 5 min).
  • Validation: The product should elute before the 2-bromo-4,5-dimethylthiazole precursor due to lower molecular weight and loss of the heavy bromine atom.

Data Summary Table
ParameterValue / RangeNotes
Molecular Formula

Exact Mass 137.0299Useful for HRMS confirmation.[1]
Appearance Pale yellow oil or low-melting solidDarkens upon oxidation/polymerization.

H NMR Diagnostic

3.4-3.6 ppm (s, 1H)
Terminal alkyne proton.

C NMR Diagnostic

~75 ppm & ~82 ppm
Alkyne carbons.[1]
IR Diagnostic 3250 cm

(sharp)

C-H stretch.[1]
Storage -20°C, under ArgonAlkyne is prone to polymerization.[1]
Diagram 2: Structure-Spectrum Correlation

StructureSpectrum Thiazole Thiazole Core (Aromatic) Shift_Ring 13C: 125-150 ppm UV: λmax ~250 nm Thiazole->Shift_Ring Methyls 4,5-Dimethyls (Aliphatic) Shift_Me 1H: 2.3 ppm (s) 13C: 11-15 ppm Methyls->Shift_Me Alkyne 2-Ethynyl Group (Reactive Handle) Shift_Alk 1H: 3.5 ppm (s) 13C: 75/82 ppm IR: 2100/3300 cm⁻¹ Alkyne->Shift_Alk

Caption: Correlation between structural moieties and their specific spectroscopic signatures.

References
  • Thiazole Synthesis & Properties: E. Merck, "2,4-Dimethylthiazole," Organic Syntheses, Coll.[1] Vol. 3, p. 332 (1955).[1] Link[1]

  • General Spectrometric Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for IR/NMR interpretation rules).

  • Alkyne Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for alkyne chemical shift ranges).
  • Sonogashira Coupling Context: Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.[1] Link[1]

  • Thiazole Medicinal Chemistry: Das, D., et al. (2016).[1] "Thiazole: A Privileged Scaffold in Drug Discovery." European Journal of Medicinal Chemistry. (Context for biological relevance).

Sources

Spectroscopic Blueprint of a Novel Heterocycle: An In-Depth Technical Guide to 2-Ethynyl-4,5-dimethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiazole derivatives are prized for their diverse biological activities and unique electronic properties. This guide focuses on a specific, novel scaffold: 2-ethynyl-4,5-dimethyl-1,3-thiazole . The introduction of a reactive ethynyl group at the 2-position of the stable 4,5-dimethylthiazole core creates a molecule of significant interest. This terminal alkyne functionality serves as a versatile chemical handle for a variety of coupling reactions, such as the Sonogashira coupling, enabling its elaboration into more complex molecular architectures.

Understanding the precise structural and electronic characteristics of this molecule is paramount for its effective utilization. As direct experimental data for this specific compound is not widely published, this guide provides a comprehensive, predictive analysis of its key spectroscopic features based on established principles and data from analogous structures. We will delve into the expected Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data, providing a virtual blueprint for its identification and characterization. Furthermore, we will outline robust experimental protocols for data acquisition and a plausible synthetic strategy, offering a complete framework for researchers and scientists in the field.

Predicted Spectroscopic Data: A Multi-faceted Structural Signature

The combination of IR and NMR spectroscopy provides a powerful toolkit for unambiguous structure elucidation. Each technique probes different aspects of the molecule's constitution, and together, they offer a confirmatory and comprehensive analysis.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is an indispensable tool for identifying the functional groups within a molecule. For 2-ethynyl-4,5-dimethyl-1,3-thiazole, the IR spectrum is expected to be dominated by the characteristic vibrations of the terminal alkyne and the substituted thiazole ring.

The most telling signals will be those from the ethynyl group. A sharp, strong absorption band corresponding to the ≡C-H stretch is predicted to appear around 3300 cm⁻¹ . The presence of this band is a definitive indicator of a terminal alkyne. Additionally, a weaker but sharp absorption for the C≡C triple bond stretch is expected in the range of 2100-2150 cm⁻¹ , a region of the spectrum that is typically uncongested.

The vibrations of the thiazole ring and its methyl substituents will also be present. Aromatic C-H stretching from the ring itself is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the two methyl groups will appear just below 3000 cm⁻¹. The C=N stretching vibration within the thiazole ring is anticipated to produce a medium to strong band around 1600-1650 cm⁻¹ .

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Ethynyl≡C-H Stretch~3300Strong, Sharp
EthynylC≡C Stretch2100 - 2150Weak to Medium, Sharp
MethylC-H Stretch2900 - 3000Medium
Thiazole RingC=N Stretch1600 - 1650Medium to Strong
Thiazole RingC-S Stretch600 - 800Weak to Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for a complete mapping of the molecular structure.

The proton NMR spectrum of 2-ethynyl-4,5-dimethyl-1,3-thiazole is expected to be relatively simple, showing three distinct signals.

  • Ethynyl Proton (-C≡C-H): This proton is anticipated to appear as a sharp singlet in the range of δ 3.0-3.5 ppm . Its chemical shift is influenced by the magnetic anisotropy of the triple bond and the electron-withdrawing nature of the adjacent thiazole ring. Based on data for analogous compounds like 2-ethynylpyridine, this region is a reliable indicator.

  • Methyl Protons (C4-CH₃ and C5-CH₃): The two methyl groups at the 4 and 5 positions of the thiazole ring are in slightly different chemical environments and are therefore expected to appear as two distinct singlets. Based on data from similar 4,5-dimethylthiazole derivatives, these signals are predicted to be in the region of δ 2.2-2.6 ppm . The C5-methyl may be slightly downfield compared to the C4-methyl due to its proximity to both the sulfur and nitrogen atoms.

Proton Environment Predicted Chemical Shift (δ ppm) Multiplicity Integration
Ethynyl H3.0 - 3.5Singlet (s)1H
C5-Methyl H2.3 - 2.6Singlet (s)3H
C4-Methyl H2.2 - 2.5Singlet (s)3H

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For 2-ethynyl-4,5-dimethyl-1,3-thiazole, seven distinct signals are expected.

  • Thiazole Ring Carbons: The C2 carbon, being attached to both a nitrogen and sulfur atom as well as the ethynyl group, will be the most downfield of the ring carbons, predicted in the range of δ 150-155 ppm . The C4 and C5 carbons, being part of a double bond and substituted with methyl groups, are expected around δ 145-150 ppm and δ 125-130 ppm , respectively.

  • Ethynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne will have characteristic shifts. The carbon attached to the thiazole ring (Cα) is predicted to be around δ 80-85 ppm , while the terminal carbon (Cβ) is expected slightly upfield, around δ 75-80 ppm .

  • Methyl Carbons (-CH₃): The two methyl carbons will be the most upfield signals, appearing in the range of δ 10-20 ppm .

Carbon Environment Predicted Chemical Shift (δ ppm)
Thiazole C2150 - 155
Thiazole C4145 - 150
Thiazole C5125 - 130
Ethynyl Cα80 - 85
Ethynyl Cβ75 - 80
C5-Methyl C12 - 20
C4-Methyl C10 - 18

Experimental Protocols: A Guide to Reliable Data Acquisition

To validate the predicted data, rigorous experimental work is essential. The following protocols describe the standardized procedures for obtaining high-quality IR and NMR spectra.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample requirement. A small amount of the solid compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrument Parameters:

    • Spectrometer: A modern FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first.

    • The sample spectrum is then acquired.

    • The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Peak positions are identified and tabulated.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a good starting choice for this non-polar molecule.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent, to reference the chemical shifts to δ 0.00 ppm.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • Instrument Parameters (¹³C NMR):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm (for both ¹H and ¹³C) or the residual solvent peak to its known chemical shift.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Identify peak multiplicities (singlet, doublet, etc.) and measure coupling constants if applicable.

Structural Verification Workflow

The process of confirming the structure of 2-ethynyl-4,5-dimethyl-1,3-thiazole from the acquired data follows a logical progression. This workflow ensures that all pieces of spectroscopic evidence are consistent with the proposed structure.

G cluster_ir IR Analysis cluster_nmr NMR Analysis ir_data Acquire IR Spectrum ir_peaks Identify Key Peaks: ~3300 cm⁻¹ (≡C-H) ~2120 cm⁻¹ (C≡C) ~1620 cm⁻¹ (C=N) ir_data->ir_peaks ir_confirm Confirm Functional Groups: Terminal Alkyne Thiazole Ring ir_peaks->ir_confirm final_structure Structure Verified: 2-Ethynyl-4,5-dimethyl-1,3-thiazole ir_confirm->final_structure Correlate nmr_data Acquire ¹H & ¹³C NMR h_nmr ¹H NMR: - 3 Signals - Integrations (1:3:3) - Chemical Shifts (alkyne, methyls) nmr_data->h_nmr c_nmr ¹³C NMR: - 7 Signals - Chemical Shifts (thiazole, alkyne, methyls) nmr_data->c_nmr h_nmr->final_structure Correlate c_nmr->final_structure Correlate

Caption: Workflow for spectroscopic structure verification.

Plausible Synthetic Approach

While various synthetic routes could be envisioned, a robust two-step approach is proposed, leveraging well-established methodologies in heterocyclic and coupling chemistry.

  • Hantzsch Thiazole Synthesis: The 4,5-dimethylthiazole core can be readily synthesized via the classic Hantzsch reaction. This involves the condensation of 3-bromo-2-butanone with a suitable thioamide, such as thioformamide, to yield 2-unsubstituted 4,5-dimethylthiazole. For the target molecule, starting with 2-bromo-4,5-dimethylthiazole is a key step.

  • Sonogashira Coupling: The crucial ethynyl group can be installed at the C2 position using a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. Reacting 2-bromo-4,5-dimethylthiazole with a protected alkyne like trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group, would yield the desired 2-ethynyl-4,5-dimethyl-1,3-thiazole.

G start 2-Bromo-4,5-dimethylthiazole + Trimethylsilylacetylene conditions Pd(PPh₃)₄, CuI Base (e.g., Et₃N) Solvent (e.g., THF) start->conditions Sonogashira Coupling intermediate 2-(Trimethylsilylethynyl)- 4,5-dimethylthiazole conditions->intermediate deprotection Deprotection (e.g., K₂CO₃, MeOH) intermediate->deprotection product 2-Ethynyl-4,5-dimethyl- 1,3-thiazole deprotection->product

Caption: Proposed Sonogashira coupling route.

Conclusion

2-Ethynyl-4,5-dimethyl-1,3-thiazole represents a promising and versatile building block for chemical synthesis. While awaiting full experimental characterization, this guide provides a robust, predictive framework for its spectroscopic identification. The characteristic IR absorptions of the terminal alkyne at ~3300 cm⁻¹ and ~2120 cm⁻¹, combined with the unique set of signals in the ¹H and ¹³C NMR spectra, create an unambiguous fingerprint for this molecule. The outlined experimental protocols and synthetic strategy provide a clear path for researchers to synthesize, isolate, and verify this compound, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

References

A comprehensive list of references will be generated upon the availability of experimental data and peer-reviewed publications on the topic. For the foundational principles and comparative data used in this guide, please refer to standard textbooks on organic spectroscopy and databases such as the Spectral Database for Organic Compounds (SDBS).

Methodological & Application

2-ethynyl-4,5-dimethyl-1,3-thiazole click chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Ethynyl-4,5-dimethyl-1,3-thiazole in Advanced Click Chemistry Architectures

Executive Summary

This guide details the utility, synthesis, and application of 2-ethynyl-4,5-dimethyl-1,3-thiazole (EDMT) as a specialized heterocycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike simple phenyl or alkyl alkynes, the 4,5-dimethylthiazole moiety acts as a bioactive pharmacophore, mimicking the electronic properties of histidine and thiamine. This compound is increasingly critical in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimera (PROTAC) design, where it serves as both a structural rigidifier and a potential hydrogen-bond acceptor.

Chemical Profile & Rationale

Physicochemical Properties
  • IUPAC Name: 4,5-dimethyl-2-(prop-1-yn-1-yl)-1,3-thiazole

  • Molecular Formula: C₇H₇NS[1]

  • Molecular Weight: 137.20 g/mol

  • LogP (Predicted): ~2.1 (Lipophilic, good membrane permeability)

  • Topological Polar Surface Area (TPSA): ~12.9 Ų

Why This Scaffold?

The 2-ethynyl-4,5-dimethylthiazole scaffold offers three distinct advantages over standard "click" reagents:

  • Bioactivity: The 4,5-dimethylthiazole unit is a privileged structure found in FDA-approved drugs (e.g., Cefdinir, Meloxicam analogs) and biological cofactors (Thiamine). It engages in

    
    -
    
    
    
    stacking and specific H-bond interactions (via N3) with kinase hinge regions.
  • Metabolic Stability: The C4/C5 methyl blockage prevents oxidative metabolism at the thiazole ring, a common liability in unsubstituted thiazoles.

  • Electronic Modulation: The electron-deficient nature of the thiazole ring lowers the LUMO of the alkyne, potentially accelerating the CuAAC reaction rate compared to electron-rich phenyl acetylenes.

Application Areas

Application A: Fragment-Based Drug Discovery (FBDD)

In FBDD, the EDMT motif is used as a "warhead" to probe sub-pockets in metalloenzymes and kinases.

  • Mechanism: The alkyne serves as a latent linker. Libraries of azide-functionalized fragments are screened against the target. Upon binding, if the EDMT fragment binds in proximity, a template-guided click reaction can occur (in situ click chemistry), or the EDMT is clicked synthetically to generate a lead library.

  • Target Class: Serine/Threonine Kinases (binding to the ATP pocket).

Application B: PROTAC Linker Design

The rigidity of the thiazole-triazole linkage (formed after clicking) provides a defined vector, unlike flexible PEG linkers.

  • Utility: Connecting an E3 ligase ligand (e.g., Thalidomide derivative) to a protein of interest (POI) ligand. The 4,5-dimethylthiazole group improves the solubility and cell permeability of the final chimera.

Experimental Protocols

Synthesis of 2-Ethynyl-4,5-dimethyl-1,3-thiazole

Note: If not purchased commercially, this compound must be synthesized fresh to avoid polymerization.

Reagents: 2-Bromo-4,5-dimethylthiazole, Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA), THF.

Step-by-Step Synthesis:

  • Degassing: Sparge a mixture of THF (10 mL/mmol) and TEA (5 mL/mmol) with Argon for 30 mins.

  • Catalyst Loading: Add 2-Bromo-4,5-dimethylthiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq) under inert atmosphere.

  • Addition: Dropwise add TMSA (1.2 eq) at room temperature.

  • Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Deprotection: Dilute with MeOH, add K₂CO₃ (1.5 eq), and stir for 30 mins at RT.

  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane). Store at -20°C under Argon.

Optimized CuAAC Protocol (The "Thiazole Click")

Critical Consideration: The thiazole nitrogen (N3) can chelate Copper(I), potentially poisoning the catalyst. A strong chelating ligand is mandatory .

Materials:

  • Alkyne: 2-Ethynyl-4,5-dimethyl-1,3-thiazole (1.0 eq)

  • Azide: Target Biomolecule or Fragment-Azide (1.0 - 1.2 eq)

  • Catalyst Source: CuSO₄ · 5H₂O

  • Reductant: Sodium Ascorbate (NaAsc)

  • Ligand: THPTA (Water-soluble) or TBTA (Organic soluble)

  • Solvent: DMSO/t-BuOH/Water (1:1:1) or DMF (for hydrophobic fragments)

Protocol:

  • Stock Preparation:

    • Cu-Ligand Complex: Mix CuSO₄ (20 mM in water) with THPTA (100 mM in water) in a 1:2 ratio. Let stand for 5 mins. The solution should remain clear blue.

  • Reaction Assembly:

    • Dissolve Alkyne and Azide in the chosen solvent (final conc. 10-50 mM).

    • Add the Cu-Ligand complex (5 mol% relative to alkyne).

    • Add NaAsc (freshly prepared 100 mM stock, 10-20 mol%).

  • Incubation:

    • Stir at 40°C for 2-12 hours. (Thiazole alkynes may require slight heating compared to phenyl alkynes due to steric bulk of methyl groups).

  • Workup:

    • Small Molecule: Dilute with EtOAc, wash with 5% NH₄OH (to remove Cu), then brine. Dry over Na₂SO₄.[2][3][4]

    • Biomolecule: Desalt via PD-10 column or dialyze against EDTA-containing buffer.

Data Visualization & Logic

Reaction Workflow Diagram

G Start 2-Bromo-4,5-dimethylthiazole Sonogashira Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Start->Sonogashira Intermediate TMS-Protected Alkyne Sonogashira->Intermediate Deprotection Deprotection (K2CO3, MeOH) Intermediate->Deprotection Alkyne 2-Ethynyl-4,5-dimethylthiazole (Active Reagent) Deprotection->Alkyne Click CuAAC Reaction (Azide-R, Cu-THPTA) Alkyne->Click + Azide Product 1,2,3-Triazole-Thiazole Conjugate (Bioactive Scaffold) Click->Product

Caption: Synthetic workflow from precursor to bioactive conjugate via Sonogashira and CuAAC steps.[5]

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Reaction Stalled (<10% conv.) Catalyst Poisoning by Thiazole NIncrease Ligand:Cu ratio to 5:1. Switch to THPTA.
Green/Blue Precipitate Copper OxidationDegas solvents thoroughly. Add fresh NaAsc (up to 50 mol%).
Side Products (Dimerization) Glaser Coupling (Alkyne-Alkyne)Exclude O₂ rigorously. Reduce Cu loading.
Low Yield (Sterics) Methyl groups at C4/C5Heat reaction to 50-60°C. Use microwave irradiation (10 min, 80°C).

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Chlorketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Sonogashira Coupling Protocol: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

  • CuAAC Mechanism & Ligands: Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation". Angewandte Chemie International Edition, 50(35), 8051–8056. Link

  • Thiazole Pharmacophores in Drug Design: Cushing, T. D., et al. (2012). "Thiazole-based inhibitors of p38α MAP kinase". Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2831. Link

  • Click Chemistry in PROTACs: Klein, V. G., et al. (2020). "Click Chemistry Approaches to PROTACs". Tetrahedron Letters, 61(43), 152400. Link

Sources

Application Note: Precision Synthesis of 2-Ethynyl-4,5-dimethyl-1,3-thiazole via Modified Hantzsch Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-ethynyl-4,5-dimethyl-1,3-thiazole , a critical pharmacophore handle for "click" chemistry (CuAAC) and Sonogashira cross-couplings in medicinal chemistry.

While standard Hantzsch synthesis allows for rapid thiazole construction, the direct incorporation of a terminal alkyne at the C2 position is chemically forbidden due to the instability of propiolothioamide precursors, which readily polymerize or self-cyclize. This protocol circumvents this limitation by utilizing a trimethylsilyl (TMS)-protected thioamide strategy . By employing 3-(trimethylsilyl)propiolothioamide in a Hantzsch condensation with 3-bromo-2-butanone , researchers can achieve a convergent, high-yield synthesis of the thiazole core, followed by a mild deprotection step.

Strategic Analysis & Mechanism

The Chemo-Selectivity Challenge

The Hantzsch thiazole synthesis typically involves the condensation of an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-haloketone with a thioamide.[1][2] However, for 2-alkynyl thiazoles, two competing pathways exist:
  • Pathway A (Desired): S-alkylation of the thioamide sulfur, followed by N-cyclization.

  • Pathway B (Parasitic): Michael addition of the nucleophilic sulfur or nitrogen onto the electron-deficient alkyne of the thioamide itself (self-polymerization).

Solution: Steric and electronic shielding of the alkyne using a Trimethylsilyl (TMS) group prevents Pathway B, forcing the reaction exclusively through the Hantzsch cycle (Pathway A).

Reaction Pathway Diagram

The following logic flow illustrates the critical path from raw materials to the deprotected target.

Hantzsch_Pathway Start Start: TMS-Propiolamide Lawesson Thionation (Lawesson's Reagent) Start->Lawesson Thioamide Intermediate 1: 3-(TMS)propiolothioamide Lawesson->Thioamide S replaces O Condensation Hantzsch Cyclization (EtOH, Reflux) Thioamide->Condensation HaloKetone Reagent: 3-bromo-2-butanone HaloKetone->Condensation + ProtectedProd Intermediate 2: 2-(TMS-ethynyl)-4,5-dimethylthiazole Condensation->ProtectedProd - H2O, - HBr Deprotection Desilylation (K2CO3, MeOH) ProtectedProd->Deprotection Final Target: 2-ethynyl-4,5-dimethylthiazole Deprotection->Final Removal of TMS

Figure 1: Strategic workflow for the modified Hantzsch synthesis, bypassing unstable terminal alkyne intermediates.

Experimental Protocols

Protocol A: Synthesis of 3-(Trimethylsilyl)propiolothioamide

Objective: Convert the stable amide to the reactive thioamide without affecting the silyl-alkyne.

  • Reagents:

    • 3-(Trimethylsilyl)propiolamide (1.0 equiv)

    • Lawesson’s Reagent (0.6 equiv)

    • Solvent: Dry THF or Toluene

  • Safety Note: Lawesson’s reagent generates H₂S and phosphorus byproducts. Work in a well-ventilated fume hood.

Step-by-Step:

  • Dissolve 3-(trimethylsilyl)propiolamide (10 mmol) in anhydrous THF (50 mL) under Argon atmosphere.

  • Add Lawesson’s Reagent (6.0 mmol) in a single portion.

  • Critical Step: Stir at room temperature for 1 hour, then warm to 50°C for 2-3 hours. Do not reflux vigorously, as high heat can degrade the sensitive thioamide.

  • Monitor by TLC (Hexane/EtOAc 4:1). The product spot will be less polar (higher R_f) than the amide.

  • Workup: Cool to room temperature. Filter off any solid precipitate.[1] Concentrate the filtrate in vacuo.

  • Purification: Rapid flash chromatography on silica gel (eluent: Hexane/EtOAc 9:1).

    • Yield Expectation: 75-85% as a yellow crystalline solid.

    • Stability:[2] Store at -20°C under inert gas. Use within 48 hours for best results.

Protocol B: Hantzsch Cyclization to 2-(TMS-ethynyl)-4,5-dimethylthiazole

Objective: Construct the thiazole core using the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-haloketone.
  • Reagents:

    • 3-(Trimethylsilyl)propiolothioamide (from Protocol A) (1.0 equiv)

    • 3-Bromo-2-butanone (1.1 equiv)

    • Solvent: Absolute Ethanol (EtOH)

Step-by-Step:

  • Dissolve the thioamide (5 mmol) in absolute EtOH (20 mL) in a round-bottom flask.

  • Add 3-bromo-2-butanone (5.5 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 78°C) for 4 hours.

    • Observation: The solution typically darkens.

  • QC Check: Check LC-MS for the mass of the cyclized product (

    
     = calc. mass).
    
  • Workup: Evaporate the ethanol to near dryness.

  • Resuspend the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize the HBr salt formed during cyclization.

  • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 95:5).

    • Yield Expectation: 80-90%.

Protocol C: Desilylation to Target

Objective: Reveal the terminal alkyne.

  • Reagents:

    • 2-(TMS-ethynyl)-4,5-dimethylthiazole (1.0 equiv)

    • Potassium Carbonate (K₂CO₃) (0.5 equiv)

    • Solvent: Methanol (MeOH)

Step-by-Step:

  • Dissolve the TMS-protected thiazole (4 mmol) in MeOH (15 mL).

  • Add solid K₂CO₃ (2 mmol) at 0°C.

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Stop Point: Do not extend reaction time unnecessarily to avoid base-catalyzed degradation of the ring.

  • Workup: Dilute with water (50 mL) and extract with Et₂O (3 x 30 mL).

    • Note: Ether is preferred over EtOAc here to ensure easy removal of solvent without losing the volatile product.

  • Dry over MgSO₄ and concentrate carefully (product may be semi-volatile).

Data Specifications & QC

Quantitative Yield Comparison

The following table contrasts the "Direct Modified Hantzsch" (this protocol) against the traditional "Stepwise Sonogashira" route.

MetricModified Hantzsch (This Protocol)Traditional Stepwise Route*
Step Count 3 (Linear)4 (Linear)
Overall Yield ~60-65%~35-45%
Atom Economy HighLow (Pd catalysts, CuI waste)
Purification Load 2 Columns3 Columns + Pd scavenging
Key Risk Thioamide stability (Protocol A)Pd-coupling failure/homocoupling

*Traditional Route: Hantzsch (to 2-amino)


 Sandmeyer (to 2-bromo) 

Sonogashira (with TMS-acetylene)

Deprotection.
Analytical Markers (1H NMR in CDCl3)
  • Target: 2-ethynyl-4,5-dimethyl-1,3-thiazole

  • Methyl Groups:

    
     2.30 (s, 3H), 2.35 (s, 3H). (Distinct singlets due to 4,5-position asymmetry).
    
  • Alkyne Proton:

    
     3.45 (s, 1H). (Diagnostic singlet; disappears in D₂O shake if acidic, but usually stable).
    
  • Absence of TMS: Ensure no singlet at

    
     0.2 ppm.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Protocol A Thioamide hydrolysisEnsure Lawesson's reagent is fresh; use strictly anhydrous THF.
Polymerization in Protocol B Reaction too hot/concentratedDilute reaction to 0.1M; ensure inert atmosphere.
Product Loss in Protocol C Volatility of targetDo not use high-vacuum for extended periods. Use a rotovap bath < 30°C.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • SynArchive. "Hantzsch Thiazole Synthesis." Accessed October 2023.
    • [Link]

  • Synthesis of Trimethylsilyl-propynamides (Precursor Chemistry)

    • Medvedeva, A. S., et al. "One-Pot Synthesis of 3-(Trimethylsilyl)propynamides."[3] Russian Journal of Organic Chemistry, 2007.

    • [Link]

  • General Protocols for 2-Aminothiazoles (Comparative Context)

    • BenchChem.[1][4] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes."

  • Thioamide Reactivity and Stability

    • Jagodzinski, T. S. "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 2003. (Contextual background on thioamide handling).
    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethynyl-4,5-dimethyl-1,3-thiazole

[1]

Case ID: ETH-TZ-45-PUR Status: Active Support Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary & Molecule Profile

Welcome to the technical guide for handling 2-ethynyl-4,5-dimethyl-1,3-thiazole . This molecule presents a dual challenge: the basicity of the thiazole ring and the reactivity of the terminal alkyne.

Researchers typically encounter this compound as an intermediate in the synthesis of complex pharmaceuticals or optoelectronic materials.[1] Its purification requires a delicate balance to prevent polymerization (tars) while effectively removing transition metal catalysts (Pd/Cu) used in its synthesis (typically Sonogashira coupling).[1]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Purification
Molecular Weight ~137.20 g/mol Amenable to vacuum distillation/sublimation.[1]
Physical State Low-melting solid or viscous oilCan be difficult to crystallize; chromatography is preferred.[1]
Reactivity Terminal Alkyne + Basic NitrogenSensitive to acidic silica (streaking/decomposition) and oxidative homocoupling (Glaser).[1]
Boiling Point High (>200°C @ 760 mmHg)Do not distill at atm pressure. Use high vacuum (<1 mmHg).[1]

Diagnostic Triage: What is wrong with your sample?

Before selecting a protocol, identify the specific impurity profile using this diagnostic table.

ObservationProbable CauseRecommended Action
Sample turns black/tarry upon concentration Polymerization of the alkyne; Thermal instability.[1]STOP heating. Switch to Protocol B (Cold Chromatography). Add BHT stabilizer.[1]
TLC shows streaking/tailing Interaction between thiazole nitrogen and acidic silica silanols.[1]Use Protocol A (TEA-buffered Silica).[1]
NMR shows extra peaks at ~2.5-3.0 ppm (not alkyne) Acetyl-thiazole byproduct (hydration of alkyne).[1]Check workup acidity.[1][2] Avoid aqueous acid washes.[1]
Product is green/blue tinted Residual Copper/Palladium catalysts.[1]Use Protocol C (Metal Scavenging).
NMR shows symmetric dimer Glaser coupling (diyne formation).[1]Purify via careful gradient chromatography; exclude O₂ strictly next time.

Standard Operating Protocols (SOPs)

Protocol A: Triethylamine-Buffered Silica Chromatography (The Gold Standard)

Best for: Removing baseline impurities and separating close-running isomers.[1]

The Science: Standard silica gel is slightly acidic (pH 6.5-7.0).[1] The basic nitrogen of the thiazole ring protonates on the silica surface, causing the compound to "stick" and streak. Pre-treating the column with Triethylamine (TEA) neutralizes these acidic sites.[1]

Reagents:

  • Hexanes (Hex)[1]

  • Ethyl Acetate (EtOAc)[1]

  • Triethylamine (TEA)[1]

  • Silica Gel (230-400 mesh)[1]

Step-by-Step:

  • Slurry Preparation: Prepare a slurry of silica gel in Hexanes containing 1% v/v Triethylamine .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the Hex/TEA mixture. This effectively "caps" the acidic silanols.[1]

  • Eluent Preparation: Prepare your running gradient (e.g., 5% EtOAc in Hexanes to 20% EtOAc in Hexanes).[1] Do not add TEA to the running eluent unless streaking persists; usually, the pre-wash is sufficient and prevents product contamination with amine salts.[1]

  • Loading: Load the crude material as a concentrated liquid or adsorbed onto Celite. Avoid loading with DCM if possible, as it can induce heating on silica.[1]

  • Elution: Run the column. The thiazole should elute as a tight, symmetrical band.

Protocol B: Kugelrohr Distillation (For High Purity/Scale-Up)

Best for: Oily crudes and removing heavy metal residues/tars.[1]

The Science: Short-path distillation minimizes the thermal stress on the heat-sensitive alkyne group.[1]

Step-by-Step:

  • Setup: Transfer crude oil to the source bulb of a Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (target <0.5 mmHg).

  • Temperature Ramp:

    • Start at ambient temperature to degas.[1]

    • Slowly increase temperature to 60-80°C . (Note: Exact BP will vary by vacuum strength; monitor the receiver bulb).

  • Collection: The product should distill as a clear/pale yellow oil or solidify in the cooled receiver.[1]

  • Safety: Keep the apparatus behind a blast shield. Terminal alkynes can decompose exothermically.[1]

Protocol C: Metal Scavenging (Post-Sonogashira)

Best for: Removing Pd/Cu prior to biological testing.[1]

The Science: Thiazoles are excellent ligands for Pd and Cu.[1] Simple chromatography often fails to break these coordination complexes.[1]

Step-by-Step:

  • Dissolve the semi-pure product in EtOAc or THF.[1]

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 equivalents relative to catalyst loading).[1]

  • Stir at room temperature for 4–12 hours.

  • Filter through a 0.45 µm PTFE pad.[1]

  • Concentrate the filtrate.[1]

Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying this specific thiazole derivative.

PurificationLogicStartCrude 2-Ethynyl-4,5-dimethyl-1,3-thiazoleCheckStateCheck Physical State & ColorStart->CheckStateIsTarryBlack/Tarry?CheckState->IsTarryIsMetalGreen/Blue Tint?IsTarry->IsMetalNoFiltrationFiltration through Celite/Silica PadIsTarry->FiltrationYesScavengerProtocol C: Metal Scavenging(Thiol Resin)IsMetal->ScavengerYesSelectMethodSelect Purification MethodIsMetal->SelectMethodNoFiltration->IsMetalScavenger->SelectMethodDistillProtocol B: Kugelrohr Distillation(High Vac, <80°C)SelectMethod->DistillIf Oil/Stable & Scale >1gColumnProtocol A: TEA-Buffered Column(1% TEA Pre-wash)SelectMethod->ColumnIf Solid/Unstable or Scale <1gQCQC: NMR/LCMSDistill->QCColumn->QC

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude sample characteristics.

Troubleshooting & FAQs

Q1: My product decomposes on the column even with TEA buffering. What now?

A: The terminal alkyne might be reacting with the silica surface or oxidizing.[1]

  • Solution: Switch to Neutral Alumina (Activity Grade III) . Alumina is less acidic than silica and often gentler on basic heterocycles.[1]

  • Alternative: Use Reverse Phase (C18) chromatography with a water/acetonitrile gradient (buffered with 0.1% Ammonium Bicarbonate, pH ~8).[1] Avoid TFA, as it may hydrate the alkyne.[1]

Q2: The NMR shows the ethynyl proton signal is gone, but the mass is correct.

A: This is likely Deuterium Exchange .[1]

  • Explanation: The terminal alkyne proton (pKa ~25) is relatively acidic.[1] If you use MeOD or D2O as an NMR solvent, or if you used NaOD/D2O during workup, the proton will exchange with deuterium.[1]

  • Verification: Run the NMR in dry CDCl3 or DMSO-d6.

Q3: How do I store the purified compound?

A: Terminal alkynes are prone to slow polymerization.[1]

  • Protocol: Store neat at -20°C under Argon.

  • Stabilization: If the application permits, add 100-500 ppm of BHT (Butylated hydroxytoluene) or store as a solution in benzene/toluene (if frozen).[1]

Q4: I cannot remove the copper color (green tint) despite scavenging.

A: The thiazole-copper complex is very tight.[1]

  • Aggressive Wash: Dissolve the compound in EtOAc and wash with 10% aqueous EDTA (pH 8) or saturated aqueous Ammonium Chloride mixed with 10% Ammonium Hydroxide.[1] The ammonia competes for the copper, turning the aqueous layer deep blue. Repeat until the aqueous layer is colorless.[1]

References

  • General Thiazole Synthesis & Properties

    • Metzger, J. V.[1] (Ed.).[1][3][4] (1979).[1] Thiazole and its Derivatives . John Wiley & Sons.[1] (Foundational text on thiazole reactivity and basicity).

  • Sonogashira Coupling & Purification

    • Chinchilla, R., & Nájera, C.[1] (2007).[1][5] The Sonogashira reaction: a booming methodology in synthetic organic chemistry . Chemical Reviews, 107(3), 874-922.[1]

  • Purification of Basic Heterocycles

    • Dolan, J.[1] (2018).[1][4] A Guide to Flash Chromatography of Basic Compounds . Teledyne ISCO Applications Notes. (Source for TEA buffering protocols).

  • Handling Terminal Alkynes

    • Trost, B. M.[1] (Ed.).[1][3][4] (1991).[1] Comprehensive Organic Synthesis . Pergamon Press.[1] (Volume 3 covers alkyne synthesis and stability).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling chemical substances.

Technical Support Center: Sonogashira Coupling with Electron-Rich Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: THIAZ-SONO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Troubleshooting catalytic failure in electron-rich thiazole substrates.

Diagnostic Triage: Why is your reaction failing?

Electron-rich thiazoles (e.g., aminothiazoles, alkoxythiazoles) represent a "perfect storm" for Sonogashira coupling failures. They present three simultaneous mechanistic hurdles that standard protocols (e.g., Pd(PPh₃)₂Cl₂ / CuI / Et₃N) cannot overcome.

Identify your failure mode below to jump to the relevant solution module:

SymptomDiagnosisRoot Cause
Reaction stays clear/yellow but no product forms. Oxidative Addition Failure The electron-rich nature of the thiazole renders the C-Halide bond nucleophilic, preventing the electrophilic Pd(0) from inserting.
Reaction turns black immediately; no product. Catalyst Poisoning The thiazole sulfur or basic nitrogen is coordinating to the Pd center, displacing ligands and forming an inactive "Pd-black" aggregate.
Full conversion of alkyne, but only homocoupler (dimer) forms. Glaser Competition Oxidative addition is too slow. The copper activates the alkyne, which then dimerizes (Glaser coupling) faster than it can transmetallate to the Pd cycle.
Unexpected regioisomers or byproduct formation. C-H Activation The base is deprotonating the acidic C2 or C5 position of the thiazole, leading to competing C-H arylation or polymerization.

Technical Deep Dive & Solutions

Module A: Overcoming Catalyst Poisoning (The "Sulfur Trap")

The Mechanism: Thiazoles are soft Lewis bases. In standard conditions, the sulfur atom competes with phosphine ligands for the Pd(0) center. If the phosphine is labile (like PPh₃), the sulfur displaces it, creating a coordinatively saturated, inactive complex that eventually aggregates into Pd black.

The Solution: Use Bulky, Electron-Rich Ligands .[1] You must use ligands that bind to Pd tighter than the thiazole sulfur and are bulky enough to prevent the heterocycle from approaching the metal center in a non-productive geometry.

  • Recommendation: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or G4).

  • Why? The biphenyl backbone provides steric bulk, while the dicyclohexylphosphine moiety is electron-rich, facilitating oxidative addition (solving Module B simultaneously).

Module B: The Electronic Mismatch

The Mechanism: Sonogashira coupling requires the Pd(0) to insert into the C-Halide bond (Oxidative Addition).[2] This is an electrophilic attack by Pd. Electron-rich thiazoles push electron density into the C-Halide bond, making it less reactive toward Pd.

  • Standard Pd(PPh₃)₄: Too weak for these substrates.

  • The Fix: You need a "hot" catalyst. XPhos , SPhos , or dtbpf (1,1′-Bis(di-tert-butylphosphino)ferrocene) are required to lower the activation energy of this step.

Module C: The Glaser Coupling (The Copper Problem)

The Mechanism: Copper(I) is excellent at activating terminal alkynes. However, if the Pd cycle is stalled (due to the issues in Module A or B), the Cu-acetylide accumulates and oxidizes to form the diyne (Glaser product). The Solution: Copper-Free Sonogashira . By removing copper, you eliminate the homocoupling pathway. However, this makes the alkyne activation harder. You must compensate with a stronger base or a specific "amine-promoted" mechanism.[3]

  • Protocol Shift: Use CyJohnPhos or XPhos with Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile .

Visualizing the Failure vs. Success Pathways

The following diagram illustrates how the "Sulfur Trap" kills the reaction and how bulky ligands rescue it.

SonogashiraThiazole Pd0 Active Pd(0) Species Ligand Ligand Selection Pd0->Ligand Encounter Thiazole Electron-Rich Thiazole-X Poison DEAD END: S-Coordinated Complex (Catalyst Poisoning) Thiazole->Poison OxAdd Oxidative Addition Complex (Ar-Pd-X) Thiazole->OxAdd Slow step for e- rich substrates Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Ligand->Poison Small Ligand (PPh3) Sulfur displaces Ligand Ligand->OxAdd Bulky Ligand (XPhos) Sterics block Sulfur

Caption: Figure 1. The bifurcation between catalyst poisoning (red path) and productive coupling (green path) depends entirely on ligand sterics preventing sulfur coordination.

The "Golden Standard" Protocol

Use this protocol for stubborn, electron-rich thiazoles (e.g., 2-amino-5-bromothiazole).

Reagents & Setup
  • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Solvent: Degassed Acetonitrile (MeCN) or DMF (if solubility is poor).

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial: Avoids strong amine bases that might cause side reactions.

  • Copper: None (Copper-free condition).[1][4]

Step-by-Step Methodology
  • Preparation: Charge a reaction vial with the thiazole halide (1.0 equiv), Cs₂CO₃ (2.0 equiv), and XPhos Pd G3 (0.03 equiv).

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add anhydrous, degassed MeCN or DMF via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat to 60–80°C .

    • Note: Room temperature is usually insufficient for electron-rich thiazoles due to the high energy barrier of oxidative addition.

  • Monitoring: Monitor by LCMS, not just TLC. Look for the intermediate (M+H of product) to distinguish from homocoupling.

Comparative Data: Ligand Performance on Thiazoles
Ligand SystemYield (24h)Primary Failure Mode
Pd(PPh₃)₂Cl₂ / CuI < 10%Catalyst Poisoning (Black ppt)
Pd(dppf)Cl₂ / CuI 35%Glaser Homocoupling (Cu-mediated)
Pd(OAc)₂ / SPhos (Cu-free) 65%Slow conversion
XPhos Pd G3 (Cu-free) > 90% High Efficiency

Troubleshooting Flowchart

Use this logic gate to optimize your specific reaction conditions.

TroubleshootingFlow Start Start: Reaction Fails CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black Yes Clear Clear/Yellow Solution? CheckColor->Clear No Action1 S-Poisoning Detected. Switch to XPhos Pd G3 or Pd-PEPPSI-IPr Black->Action1 CheckProd Check LCMS/TLC Clear->CheckProd Dimer Only Alkyne Dimer? CheckProd->Dimer Yes SM Only Starting Material? CheckProd->SM Yes Action2 Glaser Issue. REMOVE Copper. Use Cs2CO3/MeCN system. Dimer->Action2 Action3 Oxidative Add. Failure. Increase Temp to 90°C. Switch to tBuXPhos. SM->Action3

Caption: Figure 2. Decision tree for isolating the specific failure mode based on visual and analytical cues.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl₂? I see it recommended for other heterocycles. A: Pd(dppf)Cl₂ is better than Pd(PPh₃)₄ because the bidentate ligand resists displacement by sulfur better. However, for electron-rich thiazoles, it often lacks the electron-donating power to drive the oxidative addition. It is a "Plan B" catalyst, but XPhos/Buchwald systems are "Plan A."

Q: Why remove Copper? Doesn't it speed up the reaction? A: In ideal scenarios, yes. But with electron-rich thiazoles, the Pd cycle is slow. Copper continues to activate the alkyne regardless of what the Pd is doing. If Pd is stalling, the activated alkyne has nowhere to go but to react with itself (Glaser coupling). Removing Cu forces the alkyne to wait for the Pd cycle.

Q: My thiazole has a free amine (-NH2). Do I need to protect it? A: Generally, yes. While Sonogashira is tolerant, a free amine on an electron-rich ring can act as a competing ligand for the Pd or undergo N-arylation. Acetyl protection (-NHAc) is recommended; it also slightly reduces the electron density of the ring, actually helping the oxidative addition step.

References

  • Sonogashira Coupling - Wikipedia. Overview of mechanism and copper-free variants. [Link][1][5][6]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021.[7] (Detailed review of Cu-free conditions to avoid Glaser coupling). [Link]

  • Catalyst poisoning - Wikipedia. Mechanisms of sulfur coordination and deactivation of Pd catalysts. [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling). Organic Chemistry Portal. (Discusses the use of bulky phosphines like t-Bu2(p-NMe2C6H4)P for difficult substrates). [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Ethynyl-4,5-dimethyl-1,3-thiazole and Other Ethynyl Heterocycles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Ethynyl Heterocycles in Modern Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with nitrogen-containing heterocycles being particularly prevalent in pharmaceuticals.[1][2] The introduction of an ethynyl group (a carbon-carbon triple bond) onto these scaffolds bestows unique properties, offering a versatile handle for further molecular elaboration through reactions like the Sonogashira coupling and click chemistry.[3][4] This guide provides a comparative analysis of 2-ethynyl-4,5-dimethyl-1,3-thiazole against other prominent ethynyl heterocycles, including ethynyl-pyridines, -imidazoles, -oxazoles, and -pyrazoles. Our focus will be on their synthesis, reactivity, stability, and biological potential, supported by available experimental data to inform researchers in their selection of building blocks for drug discovery and materials science applications.

Featured Compound: 2-Ethynyl-4,5-dimethyl-1,3-thiazole - A Profile

The 1,3-thiazole ring is a privileged scaffold found in numerous natural products and FDA-approved drugs, valued for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The incorporation of an ethynyl group at the 2-position of the 4,5-dimethyl-1,3-thiazole core creates a molecule with significant potential for the synthesis of novel bioactive compounds and functional materials.

Synthesis: The most common and efficient method for the synthesis of 2-ethynyl-4,5-dimethyl-1,3-thiazole is the Sonogashira cross-coupling reaction.[3][6] This reaction typically involves the coupling of a 2-halo-4,5-dimethyl-1,3-thiazole (e.g., 2-bromo- or 2-iodo-4,5-dimethyl-1,3-thiazole) with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection.

dot

Caption: General synthetic scheme for 2-ethynyl-4,5-dimethyl-1,3-thiazole.

Physical and Chemical Properties: While specific data for 2-ethynyl-4,5-dimethyl-1,3-thiazole is not extensively reported, data for the structurally similar 2-ethynyl-4-isopropyl-1,3-thiazole suggests it is a solid, soluble in organic solvents like ethanol and DMSO, with limited aqueous solubility.[7] The thiazole ring is aromatic, and the ethynyl group is a key reactive site for various chemical transformations.

Comparative Analysis with Other Ethynyl Heterocycles

The choice of a specific ethynyl heterocycle is dictated by the desired electronic properties, stability, and biological target. Below is a comparative overview of 2-ethynyl-4,5-dimethyl-1,3-thiazole with other common ethynyl heterocycles.

Reactivity in Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that is fundamental to the synthesis and application of ethynyl heterocycles.[8][9] The reactivity of the heterocyclic halide in this reaction is influenced by several factors, including the nature of the leaving group (I > Br > Cl) and the electronic properties of the heterocyclic ring.

HeterocycleRelative Reactivity (Predicted)Key Considerations
2-Iodo-4,5-dimethyl-1,3-thiazole HighThe electron-rich nature of the thiazole ring can facilitate oxidative addition of the palladium catalyst.
2-Iodopyridine HighThe electron-deficient nature of the pyridine ring can enhance the electrophilicity of the carbon-iodine bond.
2-Iodoimidazole Moderate to HighReactivity can be influenced by the nature of the substituent on the second nitrogen atom.
2-Iodooxazole ModerateThe oxazole ring can be sensitive to the reaction conditions, potentially leading to side reactions.
4-Iodopyrazole Moderate to HighReactivity is generally good, and the pyrazole core is a common pharmacophore.

Note: This is a generalized prediction. Actual reaction rates will depend on the specific substrates, catalyst system, and reaction conditions. A detailed kinetic analysis for each specific coupling is recommended for process optimization.[10]

Chemical Stability

The stability of the ethynyl heterocycle is a critical factor, particularly in the context of drug development and materials science. Ring stability can be influenced by pH, temperature, and the presence of oxidizing or reducing agents.

HeterocycleGeneral StabilityNoteworthy Instabilities
Ethynyl-thiazole Generally stableThe thiazole ring can be susceptible to cleavage under harsh acidic or basic conditions.
Ethynyl-pyridine Generally stableThe pyridine nitrogen can be quaternized, which can alter the molecule's properties.
Ethynyl-imidazole Generally stableThe imidazole ring is relatively robust.
Ethynyl-oxazole ModerateThe oxazole ring is known to be less stable and can undergo ring-opening reactions, especially under acidic conditions.
Ethynyl-pyrazole Generally stableThe pyrazole ring is a stable aromatic system.
Biological Activity and Cytotoxicity: A Comparative Overview

Ethynyl heterocycles are of significant interest in drug discovery due to their potential to interact with various biological targets. The following table summarizes some reported biological activities and provides example cytotoxicity data for different classes of heterocyclic compounds. It is important to note that these are not direct comparisons of the parent ethynyl compounds but rather of derivatives containing these core structures.

Heterocycle CoreReported Biological ActivitiesExample Cytotoxicity Data (IC₅₀ in µM)
Thiazole Antibacterial (MRSA), Anticancer, Anti-inflammatory[5][11]Phenylthiazole derivative 9 : Non-toxic up to 32 µg/mL against HRT-18 cells.[11] Phthalimide-thiazole derivative 5b : 0.2±0.01 µM against MCF-7 cells.[12][13]
Pyridine Anticancer, Anti-inflammatory, Antiviral[14]Pyridine derivative 7a : 76.6 µM against RAW 264.7 macrophages.[14]
Imidazole Anticancer, Antifungal, Antihypertensive[15]Imidazole derivative: Data not directly comparable.
Oxazole Anticancer, AntibacterialData not directly comparable.
Pyrazole Anticancer, Anti-inflammatory, Analgesic[1]1,3,4-Thiadiazole derivative 4h : 2.03 ± 0.72 µM against HTC-116 cells.[1]

dot

Caption: Overlapping biological activities of different heterocyclic cores.

Experimental Protocols

General Protocol for Sonogashira Coupling of 2-Bromo-4,5-dimethyl-1,3-thiazole

This protocol provides a general procedure for the synthesis of 2-ethynyl-4,5-dimethyl-1,3-thiazole derivatives.

Materials:

  • 2-Bromo-4,5-dimethyl-1,3-thiazole

  • Terminal alkyne (e.g., Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 5-10 mol%).

  • Add the anhydrous solvent, followed by the amine base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the 2-bromo-4,5-dimethyl-1,3-thiazole and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

  • If a protected alkyne was used, perform a deprotection step (e.g., with K₂CO₃ in methanol) to obtain the terminal alkyne.

dot

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd catalyst and CuI to flask B Add solvent and base A->B C Degas with inert gas B->C D Add thiazole halide and alkyne C->D E Stir at appropriate temperature D->E F Monitor reaction progress E->F G Quench reaction F->G H Extract with organic solvent G->H I Purify by chromatography H->I

Caption: A typical workflow for the Sonogashira coupling reaction.

Protocol for Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

2-Ethynyl-4,5-dimethyl-1,3-thiazole stands as a valuable building block with significant potential, particularly in the development of new antibacterial and anticancer agents. Its synthesis via the robust Sonogashira coupling allows for facile incorporation into a wide array of molecular architectures. When compared to other ethynyl heterocycles, the choice of scaffold should be guided by a careful consideration of the desired reactivity, stability, and biological target. While ethynyl-pyridines and -pyrazoles offer excellent stability, the thiazole core provides a unique electronic environment and a proven track record in medicinal chemistry. The lower stability of ethynyl-oxazoles may be a limiting factor in some applications.

Future research should focus on direct, head-to-head comparative studies to quantify the differences in reactivity and stability among these important classes of compounds. Furthermore, the exploration of the biological activities of a wider range of structurally diverse ethynyl heterocycles will undoubtedly lead to the discovery of novel therapeutic agents and advanced materials.

References

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. [Link]

  • International Journal of New Chemistry. A novel and efficient magnetically separable Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction. [Link]

  • Thieme. Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. [Link]

  • Iranian Journal of Basic Medical Sciences. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. [Link]

  • Chemical Society Reviews. Recent advances in Sonogashira reactions. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • PMC. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. [Link]

  • MDPI. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. [Link]

  • ResearchGate. SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • PMC. Alkynyl-Containing Phenylthiazoles: Systemically Active Antibacterial Agents Effective Against Methicillin-resistant Staphylococcus aureus (MRSA). [Link]

  • PharmaTutor. IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. [Link]

  • Montclair State University. Heterocycles in drug discovery: Properties and preparation. [Link]

  • PubMed. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]

Sources

A Comparative Analysis of the Predicted Biological Activity of 2-Ethynyl-4,5-Dimethyl-1,3-Thiazole Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide provides a comparative analysis of the predicted biological activity of 2-ethynyl-4,5-dimethyl-1,3-thiazole. Due to a lack of specific experimental data for this exact compound in the public domain, this analysis is built upon a comprehensive review of structurally related analogs. By examining the structure-activity relationships (SAR) of substituted thiazoles, we can infer the likely biological profile of the target compound and provide a framework for its future investigation.

The core structure of 2-ethynyl-4,5-dimethyl-1,3-thiazole combines three key features: a 4,5-dimethylthiazole ring, a 2-ethynyl substituent, and the inherent properties of the thiazole nucleus. Each of these components is expected to contribute to the overall biological activity. This guide will dissect the influence of these structural motifs by comparing them to analogs with variations at the 2, 4, and 5-positions of the thiazole ring.

Predicted Biological Activities: A Synthesis of Analog Data

Based on extensive literature review of analogous compounds, the primary predicted biological activities for 2-ethynyl-4,5-dimethyl-1,3-thiazole are antimicrobial and anticancer activities.

Antimicrobial Activity

Thiazole derivatives are well-established as potent antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5][6] The antimicrobial potential of these compounds is often attributed to the toxophoric S-C=N unit within the thiazole ring.[7]

Influence of Substituents:

  • 2-Position Substitution: The nature of the substituent at the 2-position of the thiazole ring is a critical determinant of antimicrobial potency. While direct data on a 2-ethynyl group is scarce, studies on other 2-substituted thiazoles show that both alkyl and aryl groups can confer antimicrobial activity. For instance, some 2-phenyl-1,3-thiazole derivatives have shown notable antibacterial and antifungal activities.[8] The introduction of an ethynyl group, a small, rigid, and electron-rich moiety, could potentially interact with microbial targets through various non-covalent interactions, including hydrogen bonding and π-π stacking.

  • 4,5-Dimethyl Substitution: The presence of methyl groups at the 4 and 5-positions generally enhances the lipophilicity of the molecule. This can improve its ability to penetrate microbial cell membranes. Structure-activity relationship (SAR) studies have indicated that substitutions on the thiazole ring can significantly modulate the antimicrobial spectrum and potency.[9]

Comparative Analog Data:

While specific MIC (Minimum Inhibitory Concentration) values for 2-ethynyl-4,5-dimethyl-1,3-thiazole are not available, the table below summarizes the antimicrobial activity of some representative thiazole analogs to provide a comparative context.

Compound/Analog ClassTest OrganismsActivity Range (MIC in µg/mL)Reference
2-Phenyl-1,3-thiazole derivativesS. aureus, E. coli, A. niger125–200[8]
Benzo[d]thiazole derivativesS. aureus, E. coli, A. niger50–75[8]
2,4-Disubstituted thiazole derivativesB. subtilis, S. aureus4.51–4.60 mM[2]
Thiazole-based Schiff base compoundsE. coli, S. aureusFavorable activity at 200 µg/mL[5]

This data highlights that structural modifications significantly impact antimicrobial efficacy. The benzo[d]thiazole derivatives, with their extended aromatic system, demonstrate greater potency than the simpler phenyl-thiazoles.[8] This suggests that the electronic and steric properties of the substituent at the 2-position are crucial.

Anticancer Activity

The thiazole scaffold is a privileged structure in the design of anticancer agents, with several thiazole-containing drugs approved for clinical use.[2][10] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[11][12][13]

Influence of Substituents:

  • 2-Position Substitution: The substituent at the 2-position plays a pivotal role in the anticancer activity of thiazole derivatives. For example, 2-acyl-4-methyl-5-acetylthiazoles have been investigated as potential acetylcholinesterase inhibitors, a target relevant in some cancer contexts.[14] The ethynyl group in the target compound is of particular interest as terminal alkynes can participate in "click chemistry" reactions, potentially allowing for targeted drug delivery or covalent modification of biological targets.

  • 4,5-Dimethyl Substitution: The dimethyl substitution pattern can influence the compound's interaction with the active sites of target proteins. The steric bulk and electronic effects of these methyl groups can either enhance or diminish binding affinity depending on the specific target.

Comparative Analog Data:

The following table presents the cytotoxic activity of various thiazole analogs against different cancer cell lines, offering a glimpse into the potential potency of 2-ethynyl-4,5-dimethyl-1,3-thiazole.

Compound/Analog ClassCancer Cell Line(s)Activity Range (IC50)Reference
Thiazole-based heterocyclesHepG-2, HCT-116, MCF-7Potent activity, especially chlorine-containing derivatives[15]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7, HepG22.57–7.26 µM[16]
Thiazole derivativesSaOS-20.190–0.273 µg/mL[10]
Thiazol-5(4H)-one derivativesHCT-116, HepG-2, MCF-72.89–9.29 mM[13]

The data indicates that thiazole derivatives can exhibit potent anticancer activity in the micromolar to nanomolar range. The specific substitutions on the thiazole ring and appended functionalities are critical for determining the cytotoxic profile and the targeted cancer cell lines.[10][15][16]

Experimental Methodologies for Biological Evaluation

To empirically determine the biological activity of 2-ethynyl-4,5-dimethyl-1,3-thiazole, standardized and validated experimental protocols are essential. The following sections detail the methodologies commonly employed for assessing the antimicrobial and anticancer activities of thiazole analogs.

Antimicrobial Susceptibility Testing

The primary method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.

Workflow for Broth Microdilution MIC Assay:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start: Prepare bacterial/fungal inoculum compound_prep Prepare serial dilutions of 2-ethynyl-4,5-dimethyl-1,3-thiazole start->compound_prep plate_prep Dispense inoculum and compound dilutions into 96-well plate compound_prep->plate_prep incubation Incubate at 37°C for 18-24 hours plate_prep->incubation readout Visually inspect for turbidity or use a plate reader to measure OD600 incubation->readout mic_det Determine MIC: Lowest concentration with no visible growth readout->mic_det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: A two-fold serial dilution of 2-ethynyl-4,5-dimethyl-1,3-thiazole is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: The prepared microbial inoculum is added to each well containing the compound dilutions. Positive (inoculum only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the compound's cytotoxic potential against cancer cell lines.[1]

Workflow for MTT Cytotoxicity Assay:

MTT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis start Start: Culture cancer cells (e.g., MCF-7, HepG2) seed Seed cells into a 96-well plate and allow to adhere overnight start->seed treat Treat cells with serial dilutions of 2-ethynyl-4,5-dimethyl-1,3-thiazole seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate_treat->add_mtt dissolve Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->dissolve read Measure absorbance at 570 nm using a microplate reader dissolve->read calculate Calculate cell viability (%) relative to untreated control read->calculate ic50 Determine IC50 value: Concentration causing 50% inhibition of cell growth calculate->ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of 2-ethynyl-4,5-dimethyl-1,3-thiazole and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-ethynyl-4,5-dimethyl-1,3-thiazole is currently unavailable, a comparative analysis of its structural analogs strongly suggests potential for both antimicrobial and anticancer activities. The presence of the thiazole core, combined with the unique electronic and steric properties of the 2-ethynyl and 4,5-dimethyl substituents, provides a strong rationale for its synthesis and biological evaluation.

Future research should focus on the chemical synthesis of 2-ethynyl-4,5-dimethyl-1,3-thiazole followed by a comprehensive biological screening program. This should include broad-spectrum antimicrobial susceptibility testing against a panel of clinically relevant bacteria and fungi, as well as in vitro cytotoxicity screening against a diverse range of cancer cell lines. Further mechanistic studies, such as investigating its effect on microbial cell integrity or its ability to induce apoptosis in cancer cells, would be crucial to elucidate its mode of action and to validate its potential as a novel therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC. (n.d.).
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024, March 29).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27).
  • The targeted compounds with anticancer activity. - ResearchGate. (n.d.).
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (2024, January 9).
  • Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. - Benchchem. (n.d.).
  • Structure–activity relationship (SAR) illustration of 2‐acyl 4‐methyl... - ResearchGate. (n.d.).
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC - PubMed Central. (2019, February 1).
  • Thiazole Ring—A Biologically Active Scaffold - PMC. (n.d.).
  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. (n.d.).
  • Synthesis and structure-activity relationships of 2-alkylidenethiazolidine-4,5-diones as antibiotic agents - PubMed. (2005, July 15).
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Publishing. (n.d.).
  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018, January 20).
  • (PDF) Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents - ResearchGate. (2022, October 25).
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. (2025, August 26).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27).
  • Synthesis and biological evaluation of 1,3,4-thiadiazole analogues as novel AChE and BuChE inhibitors - PubMed. (2013, April 15).
  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES - ResearchGate. (2025, August 6).
  • 4-Thiadiazole: The Biological Activities - Systematic Reviews in Pharmacy. (2018, January 7).
  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri - SciSpace. (2020, January 15).
  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - Journal of Applied Pharmaceutical Science. (2011, July 11).
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022, December 6).

Sources

A Comparative Guide to Cross-Reactivity Studies of 2-Ethynyl-4,5-dimethyl-1,3-thiazole in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the specificity of a candidate molecule for its intended biological target is paramount. Off-target interactions, or cross-reactivity, can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe adverse drug reactions (ADRs).[1][2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[3][4] This structure is a key component in a multitude of FDA-approved drugs, demonstrating a wide array of biological activities including anti-cancer, anti-inflammatory, and antiviral effects.[3][5]

However, this very versatility necessitates a rigorous evaluation of the cross-reactivity profile of any new thiazole-containing chemical entity. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel investigational compound, 2-ethynyl-4,5-dimethyl-1,3-thiazole . We will outline a systematic, tiered approach to secondary pharmacology and safety profiling, using established thiazole-based drugs as benchmarks for comparison. This document is designed for researchers, scientists, and drug development professionals to explain the causality behind experimental choices and to provide a self-validating system for preclinical selectivity assessment.

The Investigational Compound and Rationale for Study

Test Article: 2-ethynyl-4,5-dimethyl-1,3-thiazole Structure: A simple substituted thiazole with functional groups (ethynyl, methyl) that could influence its binding characteristics. The ethynyl group, in particular, is a reactive moiety that can participate in various interactions with biological macromolecules.

Given that the broader family of thiazole derivatives is known to interact with a wide range of protein classes, a proactive and comprehensive cross-reactivity assessment is not just recommended, but essential.[3][4] Many thiazole derivatives are known to be potent inhibitors of protein kinases, and some can interact with cytochrome P450 (CYP) enzymes, leading to significant drug-drug interactions.[3][6]

Comparator Compounds

To contextualize the findings for our test article, we will compare its hypothetical performance against three well-characterized, structurally diverse thiazole-containing drugs:

  • Dasatinib: A potent multi-targeted tyrosine kinase inhibitor used in cancer therapy, known for its specific off-target effects on SRC family kinases and others.[7][8]

  • Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[9][10] Its thiazole moiety is crucial for its selective binding.[9]

  • Ritonavir: An antiretroviral agent that is also a potent inhibitor of the CYP3A4 enzyme, making it a notorious perpetrator of drug-drug interactions.[11][12]

Tier 1: Broad Secondary Pharmacology Screening

The initial phase of cross-reactivity profiling involves screening the test article against large panels of known biological targets to identify potential off-target liabilities.[1][13] This provides a broad overview of the compound's selectivity.

A. Kinase Profiling: The Kinome Scan

Rationale: The thiazole scaffold is a common feature in many kinase inhibitors.[3][14] Dasatinib, our comparator, is a prime example of a multi-targeted kinase inhibitor.[7] A kinome scan is therefore the most critical initial screen to assess the selectivity of 2-ethynyl-4,5-dimethyl-1,3-thiazole and to flag potential off-target kinase interactions that could lead to unintended biological effects or toxicities.[15][16]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: The assay measures the ability of the test compound to inhibit the activity of a large panel of purified protein kinases. Typically, this is done by quantifying the phosphorylation of a substrate peptide via methods like radiometric assays (³³P-ATP) or fluorescence-based detection.[17]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-ethynyl-4,5-dimethyl-1,3-thiazole in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., from 10 µM down to 1 nM).

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP.

  • Inhibition: Add the test compound at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.

  • Detection: After incubation, quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration. For significant hits (e.g., >50% inhibition), determine the half-maximal inhibitory concentration (IC₅₀).[18]

Data Presentation: Comparative Kinase Selectivity

Target Kinase2-Ethynyl-4,5-dimethyl-1,3-thiazole (IC₅₀, nM)Dasatinib (IC₅₀, nM)Rationale for Inclusion
Primary Target (Hypothetical) 5 N/AAssumed primary target for the novel compound.
BCR-ABL>10,000<1 Primary target of Dasatinib; assesses specificity.[7]
SRC250<1 Major off-target of Dasatinib; key cellular signaling hub.[7]
c-KIT8005Off-target associated with side effects.[8]
PDGFRβ1,50016Off-target involved in cell growth and proliferation.[8]
VEGFR-2>10,00030Key kinase in angiogenesis; off-target can cause hypertension.[19]
EGFR>10,000>1,000Important cancer target; thiazoles can show activity here.[5]

This table presents hypothetical data for illustrative purposes.

B. Cytochrome P450 (CYP) Inhibition Profiling

Rationale: The thiazole ring can interact with the heme iron of CYP enzymes, leading to inhibition. Ritonavir is a classic example of a potent CYP3A4 inhibitor, causing numerous drug-drug interactions.[11][20] Assessing the potential of 2-ethynyl-4,5-dimethyl-1,3-thiazole to inhibit major CYP isoforms is a critical step in predicting its drug-drug interaction liability.

Experimental Protocol: In Vitro CYP Inhibition Assay (Fluorometric)

  • Principle: This assay uses human liver microsomes (containing CYP enzymes) and specific fluorescent substrates for each CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of CYP activity is measured by a decrease in fluorescence.

  • Reaction Setup: Incubate human liver microsomes, a NADPH-regenerating system, and the test compound at various concentrations.

  • Substrate Addition: Add the specific fluorogenic substrate for the CYP isoform being tested.

  • Fluorescence Measurement: Monitor the production of the fluorescent metabolite over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value for each isoform.

Data Presentation: Comparative CYP450 Inhibition Profile

CYP Isoform2-Ethynyl-4,5-dimethyl-1,3-thiazole (IC₅₀, µM)Ritonavir (IC₅₀, µM)Meloxicam (IC₅₀, µM)
CYP3A425<0.1 >100
CYP2D6>502.5>100
CYP2C91518~10
CYP2C19>504.1>100
CYP1A2>506.8>100

This table presents hypothetical data for illustrative purposes.

Tier 2: Focused Safety and Genotoxicity Assessment

Following broad screening, compounds are subjected to specific assays designed to investigate liabilities that are frequently implicated in drug withdrawal.[2]

A. hERG Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias like Torsades de Pointes.[21][22] This is a mandatory preclinical safety assessment for nearly all new chemical entities.

Experimental Protocol: Automated Patch-Clamp Assay

  • Principle: This electrophysiological assay directly measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293).[21][22] Inhibition of the channel by the test compound results in a reduction of the current.

  • Cell Preparation: Culture hERG-expressing cells and harvest them on the day of the experiment.

  • Automated Patch-Clamp: Use an automated system (e.g., QPatch or SyncroPatch) to achieve a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage pulse protocol to elicit the characteristic hERG tail current.[22]

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of 2-ethynyl-4,5-dimethyl-1,3-thiazole.

  • Data Recording: Record the current at each concentration and after a washout period. A known hERG blocker (e.g., E-4031) is used as a positive control.[22]

  • Data Analysis: Calculate the percent inhibition of the hERG tail current and determine the IC₅₀ value.

Data Presentation: Cardiac Safety Profile

CompoundhERG Inhibition (IC₅₀, µM)Therapeutic Cmax (Hypothetical, µM)Safety Margin (IC₅₀ / Cmax)
2-Ethynyl-4,5-dimethyl-1,3-thiazole150.530x
Dasatinib3.20.132x
Positive Control (E-4031)0.01N/AN/A

A safety margin >30x is generally considered a low risk for clinical QT prolongation.

B. Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a globally recognized and regulatory-required screen for assessing the mutagenic potential of a compound.[23][24] It evaluates a chemical's ability to induce mutations in the DNA of specific bacterial strains. A positive result suggests potential carcinogenicity.[25][26]

Experimental Protocol: Ames Test (OECD 471 Guideline)

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize the amino acid and require it for growth.[26][27] The assay measures the ability of the test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

  • Strains: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[27]

  • Procedure:

    • Plate the bacterial strains, the test compound at several concentrations, and either S9 mix or a control buffer onto minimal glucose agar plates.

    • Include a negative (vehicle) control and a known mutagen for each strain as a positive control.

    • Incubate the plates for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least twofold greater than the negative control.

Data Presentation: Genotoxicity Assessment

CompoundAmes Test Result (-S9)Ames Test Result (+S9)Interpretation
2-Ethynyl-4,5-dimethyl-1,3-thiazoleNegativeNegativeNot mutagenic in this assay.
Positive Control (e.g., Sodium Azide for TA1535)PositiveN/AAssay is valid.
Positive Control (e.g., 2-Aminoanthracene for TA100)NegativePositiveS9 activation is functional.

Visualization of Experimental Workflows and Pathways

G cluster_data Data Interpretation Kinase Kinase hERG hERG Kinase->hERG Interpretation Selectivity Profile Safety Margin Lead Optimization Decision hERG->Interpretation GPCR GPCR GPCR->hERG CYP CYP Ames Ames CYP->Ames Ames->Interpretation

Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFRβ) SRC SRC Kinase RTK->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes Inhibitor 2-Ethynyl-4,5-dimethyl-1,3-thiazole (Off-Target Effect) Inhibitor->SRC Inhibits (IC₅₀ = 250 nM)

Data Interpretation and Conclusion

The goal of this comprehensive guide is to build a detailed selectivity and safety profile for a novel compound.

  • Interpreting IC₅₀ and Kᵢ: The IC₅₀ value represents the concentration of an inhibitor required to reduce a biological process by 50% and is assay-dependent.[18][28] The Kᵢ (inhibitory constant) is a measure of binding affinity and is generally considered more of a true constant.[29][30] For initial screening, IC₅₀ values are sufficient to rank-order compounds and identify potent off-target activities.[31]

  • Defining the Safety Margin: A critical calculation is the safety margin, which is the ratio of the off-target IC₅₀ to the anticipated therapeutic plasma concentration (Cmax) of the drug.[32] A large safety margin (often >30-100x, depending on the target) provides confidence that the off-target effect is unlikely to be clinically relevant.

The thiazole scaffold remains a cornerstone of modern drug discovery, but its biological promiscuity demands a rigorous and early assessment of cross-reactivity. By employing a tiered strategy—moving from broad kinome and CYP450 panels to specific safety assays like hERG and Ames—researchers can systematically identify and mitigate potential liabilities. The comparative approach, benchmarking against well-known drugs like Dasatinib, Meloxicam, and Ritonavir, provides essential context to the data. This structured methodology enables informed decision-making, guiding the optimization of lead compounds like 2-ethynyl-4,5-dimethyl-1,3-thiazole towards a profile of high selectivity and safety, ultimately increasing the probability of success in clinical development.

References
  • GenEvolutioN. (2025, August 15). Ames Test: the gold standard for mutagenicity screening. [Link]

  • Wikipedia. Ames test. [Link]

  • GoodRx. (2023, June 15). 10 Common Ritonavir Interactions You Want to Watch for. [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • MicrobiologyInfo.com. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • PMC. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. [Link]

  • Aidsmap. (2024, September 22). Ritonavir. [Link]

  • NCBI Bookshelf. (2023, August 8). Ritonavir - StatPearls. [Link]

  • PAXLOVID®. Drug Interactions. [Link]

  • Wikipedia. Meloxicam. [Link]

  • Pediatric Oncall. Meloxicam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Preclinical GPS. Pharmacology. [Link]

  • Drugs.com. Ritonavir Interactions Checker. [Link]

  • RSC Publishing. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • PMC. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. [Link]

  • ResearchGate. (2024, November 10). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • PMC. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • Drugs.com. (2025, June 11). Meloxicam: Uses, Dosage, Side Effects & Warnings. [Link]

  • Medical News Today. (2024, May 13). Meloxicam: Side effects, dosage, uses, interactions, and more. [Link]

  • Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]

  • ResearchGate. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • PubMed. (2016, April 29). Secondary pharmacology: screening and interpretation of off-target activities - focus on translation. [Link]

  • hERG Assay | PPTX. [Link]

  • ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]

  • ApconiX. (2025, December 15). Safety And Secondary Pharmacology. [Link]

  • Cyprotex. hERG Safety. [Link]

  • accessdata.fda.gov. Mobic® Tablets 7.5 mg and 15 mg Mobic® Oral Suspension 7.5 mg/5 mL. [Link]

  • YouTube. (2019, October 23). Eurofins Webinar: Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery. [Link]

  • Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. [Link]

  • EBM Consult. The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • PMC. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. [Link]

  • PMC. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. [Link]

  • UNH Scholars Repository. (2024, June 1). A Drug's Life: The Untapped Potential of Secondary Pharmacology Studies in Drug Development. [Link]

  • edX. IC50 Determination. [Link]

  • PMC. (2026, January 2). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. [Link]

  • SOPs in Biomedical Research. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • PMC. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]

  • ResearchGate. Thiazole Derivatives Inhibitors of Protein Kinases. | Download Table. [Link]

  • ResearchGate. Binding assays to profile target engagement by kinase inhibitors in.... [Link]

  • Friends of Cancer Research. (2010, May 1). Kinase inhibition-related adverse events predicted from in vitro kinome and clinical trial data. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • MDPI. (2019, September 21). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

  • ResearchGate. (2024, November 4). Identification of novel thiazole derivatives as flaviviral protease inhibitors against DENV and JEV. [Link]

  • BioMed Central. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]

  • RSC Publishing. Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. [Link]

Sources

Validation of 2-Ethynyl-4,5-dimethyl-1,3-thiazole as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heterocyclic "Click" Advantage

In the landscape of chemical biology and fragment-based drug discovery (FBDD), 2-ethynyl-4,5-dimethyl-1,3-thiazole (CAS: 2279122-45-9) has emerged as a high-fidelity building block. Unlike generic aliphatic alkynes (e.g., propargyl amine) or lipophilic aryl alkynes (e.g., phenylacetylene), this compound offers a unique balance of structural rigidity , moderate polarity , and bio-isosteric potential .

This guide validates its utility as a dual-purpose tool:

  • Bioorthogonal Probe: For introducing the metabolically relevant 4,5-dimethylthiazole core (reminiscent of thiamine/Vitamin B1) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Pharmacophore Fragment: As a rigid linker in drug design, offering superior solubility profiles compared to benzene analogs.

Comparative Analysis: Performance vs. Alternatives

To validate 2-ethynyl-4,5-dimethyl-1,3-thiazole, we compared it against the two industry standards: Phenylacetylene (standard aromatic alkyne) and Propargyl Amine (standard aliphatic alkyne).

Table 1: Physicochemical & Functional Comparison
Feature2-Ethynyl-4,5-dimethylthiazole Phenylacetylene Propargyl Amine
Structure Type Heteroaromatic (Electron-rich)Aromatic (Hydrophobic)Aliphatic (Flexible)
LogP (Predicted) ~1.8 (Moderate Lipophilicity)~2.5 (High Lipophilicity)~ -0.3 (Hydrophilic)
CuAAC Kinetics Fast (Activated by heteroatom)ModerateModerate to Fast
Aq. Solubility Good (N/S atoms aid solvation)Poor (Requires high % DMSO)Excellent
Metabolic Stability High (Thiazole ring is robust)Low (Prone to CYP oxidation)Low (Metabolic clearance)
UV Detectability Distinct

~250-260 nm
Strong UVNone/Weak

Key Insight: The thiazole nitrogen acts as a weak base, improving solubility in physiological buffers compared to phenylacetylene, while the aromatic system provides the rigidity often required for protein binding pockets—a feature propargyl amine lacks.

Experimental Validation: Protocols & Workflows

Protocol A: Standardized CuAAC Ligation (Click Reaction)

Objective: To validate the reactivity of the ethynyl group with a model azide (e.g., Benzyl Azide).

Reagents:

  • Alkyne: 2-ethynyl-4,5-dimethyl-1,3-thiazole (1.0 eq)

  • Azide: Benzyl azide (1.0 eq)

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Ligand: THPTA or TBTA (10 mol%) to protect Cu(I)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH:H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne and azide in t-BuOH.

  • Catalyst Mix: In a separate vial, premix CuSO₄ and THPTA in water. Causality: Premixing prevents copper precipitation and ensures the active catalytic complex is formed before exposure to reactants.

  • Initiation: Add the catalyst mix to the reaction vessel, followed immediately by the sodium ascorbate solution.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

    • Self-Validation Check: The reaction should remain clear. Turbidity indicates ligand failure or substrate precipitation.

  • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The alkyne spot (Rf ~0.6) should disappear, replaced by the lower Rf triazole product.

  • Workup: Dilute with water, extract with EtOAc, and wash with EDTA solution (to remove Cu ions).

Protocol B: Metabolic Stability Assay (Microsomal)

Objective: To confirm the stability of the thiazole core compared to phenyl rings.

  • Incubation: Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min using ice-cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

  • Expectation: The 4,5-dimethylthiazole ring blocks the common metabolic "soft spots" found on unsubstituted phenyl rings, typically resulting in a longer half-life (

    
    ).
    

Mechanistic Visualization

The following diagram illustrates the CuAAC reaction pathway, highlighting the role of the thiazole nitrogen in potentially assisting coordination or solubility.

CuAAC_Mechanism cluster_conditions Reaction Environment Alkyne 2-Ethynyl-4,5- dimethylthiazole Intermediate Cu-Acetylide Intermediate Alkyne->Intermediate Coordination Azide Target Azide (R-N3) Azide->Intermediate Cycloaddition Cu_Complex Cu(I)-THPTA Catalyst Cu_Complex->Intermediate Activation Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product Protonolysis (Regioselective)

Caption: Figure 1. Catalytic cycle of 2-ethynyl-4,5-dimethyl-1,3-thiazole in CuAAC click chemistry. The thiazole core remains intact, providing a rigid heteroaromatic scaffold post-ligation.

Scientific Integrity & Limitations

Causality in Experimental Design
  • Why Thiazole? The 4,5-dimethyl substitution pattern is critical. Unsubstituted thiazoles can be prone to nucleophilic attack at the C2 position. The methyl groups electronically enrich the ring and sterically protect the C4/C5 positions, enhancing chemical stability during the harsh reduction conditions of click chemistry [1].

  • Why Copper(I)? While strain-promoted (copper-free) click chemistry exists, the steric bulk of the dimethylthiazole makes it less suitable for strained cyclooctynes. CuAAC remains the gold standard for this specific sterically hindered probe [2].

Common Pitfalls
  • Copper Chelation: The thiazole nitrogen can weakly coordinate copper. Solution: Always use a strong ligand like THPTA or TBTA in slight excess (1:2 Cu:Ligand ratio) to prevent the heterocycle from poisoning the catalyst [3].

  • Volatility: The low molecular weight (MW ~137.2) means the compound can sublime under high vacuum. Solution: Evaporate solvents at controlled pressures (>20 mbar) and moderate temperatures.

References

  • Evren, A. E., et al. (2021). "Design and Efficient Synthesis of Novel 4,5-Dimethylthiazole-Hydrazone Derivatives and their Anticancer Activity." Letters in Drug Design & Discovery. Available at: [Link]

  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.
  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Available at: [Link]

  • PubChem Compound Summary. (2023). "4,5-Dimethylthiazole Derivatives." National Library of Medicine. Available at: [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.